O-(Tetralin-1-yl)hydroxylamine O-(Tetralin-1-yl)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13922337
InChI: InChI=1S/C10H13NO/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2
SMILES:
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

O-(Tetralin-1-yl)hydroxylamine

CAS No.:

Cat. No.: VC13922337

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

O-(Tetralin-1-yl)hydroxylamine -

Specification

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name O-(1,2,3,4-tetrahydronaphthalen-1-yl)hydroxylamine
Standard InChI InChI=1S/C10H13NO/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2
Standard InChI Key CINNDRAMISOFMJ-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=CC=CC=C2C1)ON

Introduction

Structural and Physicochemical Properties

O-(Tetralin-1-yl)hydroxylamine combines a partially hydrogenated naphthalene ring (tetralin) with a hydroxylamine group. The tetralin moiety contributes steric bulk and electronic effects, while the hydroxylamine group enables nucleophilic and redox reactivity. Key physicochemical properties include:

PropertyValue
IUPAC NameO-(1,2,3,4-tetrahydronaphthalen-1-yl)hydroxylamine
Molecular FormulaC10H13NO\text{C}_{10}\text{H}_{13}\text{NO}
Molecular Weight163.22 g/mol
Canonical SMILESC1CC(C2=CC=CC=C2C1)ON
InChI KeyCINNDRAMISOFMJ-UHFFFAOYSA-N

The bicyclic structure enhances stability compared to simpler hydroxylamines, making it suitable for reactions requiring moderate steric hindrance. The hydroxylamine group’s lone pair on the nitrogen atom facilitates interactions with electrophiles, while the oxygen atom participates in hydrogen bonding.

Synthetic Routes and Optimization

Patent-Based Industrial Synthesis

A high-yield industrial process described in US20060052639A1 involves three steps :

  • Acylation of Indanone Oxime:
    Indan-1-one oxime (or tetralin-derived oxime) reacts with an organic anhydride (e.g., acetic anhydride) to form O-acyl oxime intermediates. This step enhances solubility and stabilizes the oxime for subsequent hydrogenation.

  • Catalytic Hydrogenation:
    The O-acyl oxime undergoes hydrogenation in the presence of a heterogeneous catalyst (e.g., Pd/C) and organic anhydride. This step selectively reduces the oxime to an amide while preserving the tetralin framework.

  • Acid Hydrolysis:
    The resulting amide is hydrolyzed under acidic conditions (e.g., HCl) to yield O-(Tetralin-1-yl)hydroxylamine. This method achieves >80% yield and is scalable for pharmaceutical production .

Laboratory-Scale Synthesis

VulcanChem reports alternative routes using hydroxylamine derivatives and tetralin precursors under mild conditions:

  • Direct Amination: Reaction of tetralin with hydroxylamine in ethanol at reflux temperatures.

  • Oxime Reduction: Reduction of tetralin-derived oximes using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol.

A comparison of synthetic methods is provided below:

MethodConditionsYield (%)Advantages
Industrial HydrogenationPd/C, Acetic Anhydride, H₂80–85Scalable, high purity
Direct AminationEthanol, Reflux, 24h60–70Simple setup
Oxime ReductionNaBH₃CN, MeOH, RT50–65Mild conditions

Chemical Reactivity and Functionalization

The reactivity of O-(Tetralin-1-yl)hydroxylamine is governed by its dual functionality:

Nucleophilic Amination

The hydroxylamine group acts as a nucleophile, enabling C–H amination in aromatic systems. For example, it facilitates the synthesis of tetralin-based amines via transition metal-catalyzed reactions.

Redox Transformations

The N–O bond undergoes cleavage under reducing conditions (e.g., H2/Pd\text{H}_2/\text{Pd}) to form primary amines, or oxidation to nitroso derivatives.

Solvent and Catalyst Effects

  • Polar Solvents: Methanol and ethanol enhance nucleophilicity by stabilizing transition states.

  • Acid Catalysts: Protonation of the hydroxylamine oxygen increases electrophilicity, aiding in imine formation.

Applications in Pharmaceutical and Industrial Chemistry

Intermediate in CNS Drug Synthesis

The patent US20060052639A1 highlights its role in producing indanylamine and aminotetralin derivatives, which are precursors to central nervous system (CNS) therapeutics . These compounds target dopamine and serotonin receptors, showing promise in treating Parkinson’s disease and depression .

Ligand Design for Catalysis

The tetralin moiety’s rigidity makes it suitable for designing chiral ligands in asymmetric catalysis. For instance, hydroxylamine-derived ligands have been used in enantioselective hydrogenations.

Polymer Chemistry

O-(Tetralin-1-yl)hydroxylamine serves as a chain-transfer agent in radical polymerization, controlling molecular weight distributions in polyolefins.

Comparative Analysis with Related Hydroxylamines

CompoundStructureReactivity ProfileApplications
N,N-DimethylhydroxylamineNH(O)Me2\text{NH(O)Me}_2Less nucleophilicRadical reactions
O-PhenylhydroxylamineAromatic hydroxylamineElectrophilic aromatic substitutionDye synthesis
1-Amino-tetralinTetralin + NH₂Bioactive scaffoldNeuropharmacology

The tetralin backbone in O-(Tetralin-1-yl)hydroxylamine provides superior steric shielding compared to phenyl derivatives, reducing side reactions in complex syntheses.

Future Directions and Research Gaps

  • Catalyst Development: Exploring non-precious metal catalysts (e.g., Fe) for greener hydrogenation.

  • Pharmacological Studies: In vivo evaluation of tetralin-hydroxylamine hybrids for CNS disorders.

  • Polymer Applications: Optimizing chain-transfer efficiency in industrial polymerizations.

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